molecular formula C12H16INO3 B4413513 3-ethoxy-5-iodo-4-propoxybenzamide

3-ethoxy-5-iodo-4-propoxybenzamide

Cat. No.: B4413513
M. Wt: 349.16 g/mol
InChI Key: RSYZBHSGRKINCN-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-propoxybenzamide is a benzamide derivative characterized by a benzene ring substituted with ethoxy (C₂H₅O–), iodo (I–), and propoxy (C₃H₇O–) groups at positions 3, 5, and 4, respectively, with an amide (–CONH₂) functional group. Benzamides are frequently studied for their biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for further investigation .

Properties

IUPAC Name

3-ethoxy-5-iodo-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYZBHSGRKINCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the iodination of a benzamide derivative, followed by the introduction of ethoxy and propoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-5-iodo-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated benzamide.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ethoxybenzaldehyde or propoxybenzoic acid.

    Reduction: Formation of 3-ethoxy-4-propoxybenzamide.

    Substitution: Formation of 3-ethoxy-5-amino-4-propoxybenzamide or 3-ethoxy-5-thio-4-propoxybenzamide.

Scientific Research Applications

3-ethoxy-5-iodo-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-iodo-4-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can enhance the compound’s ability to form halogen bonds, which can be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 3-ethoxy-5-iodo-4-propoxybenzamide, differing primarily in substituents or functional groups:

Compound Name CAS Number Molecular Formula Key Substituents/Functional Groups
3-Bromo-5-ethoxy-4-propoxybenzamide 723245-32-7 C₁₂H₁₆BrNO₃ Bromine (Br), ethoxy, propoxy, amide
3-[[...]-4-propoxy-benzenesulfonyl Chloride 374776-34-8 C₁₈H₂₃ClN₄O₅S Sulfonyl chloride, pyrazole, propoxy
β-(5-Methyl-3-isoxazolylamido)-benzoic acid Isoxazolylamido, benzoic acid

Key Observations :

  • Halogen Substitution : The bromine analog (CAS 723245-32-7) differs only in the halogen atom (Br vs. I). Bromine’s smaller atomic radius and lower molecular weight (79.9 vs. 126.9 g/mol) may result in distinct physicochemical properties, such as solubility and reactivity .
  • Isoxazole Derivatives : Compounds like β-(5-methyl-3-isoxazolylamido)-benzoic acid () demonstrate how heterocyclic substitutions influence synthetic pathways and bioactivity, though their amide linkages differ in positioning .

Physicochemical Properties

A comparison of key properties based on available

Property 3-Bromo-5-ethoxy-4-propoxybenzamide This compound (Theoretical)
Molecular Formula C₁₂H₁₆BrNO₃ C₁₂H₁₆INO₃
Molar Mass (g/mol) 302.16 ~326.07 (estimated)
Halogen Atomic Weight 79.9 (Br) 126.9 (I)
Solubility Likely moderate in polar solvents Lower solubility due to iodine’s lipophilicity

Notes:

  • The weaker C–I bond (vs. C–Br) may render the iodo compound more reactive under thermal or photolytic conditions .

Data Table: Comparative Overview

Compound CAS Number Molecular Formula Molar Mass (g/mol) Key Applications/Notes
3-Bromo-5-ethoxy-4-propoxybenzamide 723245-32-7 C₁₂H₁₆BrNO₃ 302.16 Intermediate, solubility studies
This compound C₁₂H₁₆INO₃ ~326.07 Theoretical, reactivity studies
3-[[...]-4-propoxy-benzenesulfonyl Chloride 374776-34-8 C₁₈H₂₃ClN₄O₅S 454.91 PDE inhibitor intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethoxy-5-iodo-4-propoxybenzamide
Reactant of Route 2
3-ethoxy-5-iodo-4-propoxybenzamide

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